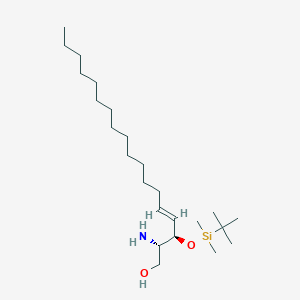

3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine is a derivative of sphingosine, a type of sphingolipid that plays a crucial role in cell membrane structure and signaling. The tert-butyldimethylsilyloxy group is often used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine typically involves the protection of the hydroxyl group of sphingosine with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide at room temperature .

Industrial Production Methods

The use of flow microreactor systems has been explored for the efficient and sustainable synthesis of similar compounds .

Analyse Chemischer Reaktionen

Types of Reactions

3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine can undergo various chemical reactions, including:

Oxidation: The tert-butyldimethylsilyloxy group is stable under oxidative conditions.

Reduction: The compound is resistant to reduction due to the stability of the silyl ether bond.

Substitution: The silyl ether group can be substituted under acidic conditions to regenerate the hydroxyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or osmium tetroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Acidic conditions using acetic acid and water.

Major Products Formed

Oxidation: Typically, no significant products due to the stability of the silyl ether.

Reduction: No significant products due to the stability of the silyl ether.

Substitution: Regeneration of the hydroxyl group.

Wissenschaftliche Forschungsanwendungen

3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine has several applications in scientific research:

Chemistry: Used as a protecting group in the synthesis of complex organic molecules.

Biology: Studied for its role in cell signaling pathways involving sphingolipids.

Medicine: Investigated for potential therapeutic applications in diseases related to sphingolipid metabolism.

Industry: Utilized in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine involves its role as a protecting group. The tert-butyldimethylsilyloxy group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic processes. The silyl ether bond can be cleaved under specific conditions to regenerate the hydroxyl group, allowing for further chemical modifications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-O-(tert-Butyldimethylsilyloxy)-sphinganine

- 3-O-(tert-Butyldimethylsilyloxy)-phytosphingosine

- 3-O-(tert-Butyldimethylsilyloxy)-dihydrosphingosine

Uniqueness

3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine is unique due to its specific configuration and the presence of the tert-butyldimethylsilyloxy group, which provides enhanced stability and ease of removal compared to other protecting groups .

Biologische Aktivität

3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine is a sphingolipid derivative that has garnered interest due to its potential biological activities. Sphingolipids are crucial components of cell membranes and play significant roles in various biological processes, including cell signaling, apoptosis, and inflammation. This article aims to provide a detailed overview of the biological activity of this compound, supported by research findings, case studies, and relevant data.

- Chemical Name: this compound

- CAS Number: 137905-29-4

- Molecular Formula: C15H33NO3Si

- Molecular Weight: 303.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with sphingosine pathways in cells. It is believed to modulate various signaling pathways by influencing the metabolism of sphingolipids, particularly through the inhibition of sphingosine kinase, which converts sphingosine to sphingosine-1-phosphate (S1P). S1P is a bioactive lipid that regulates numerous cellular processes, including proliferation, survival, and migration.

1. Antitumor Activity

Research has indicated that sphingolipids can exhibit antitumor properties. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines by activating caspases and promoting mitochondrial dysfunction. For instance, a study involving human breast cancer cells showed a significant reduction in cell viability upon treatment with this compound, suggesting its potential as an anticancer agent .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This effect is crucial in conditions such as rheumatoid arthritis and inflammatory bowel disease, where excessive inflammation plays a detrimental role .

3. Neuroprotective Properties

Emerging evidence suggests that this compound may have neuroprotective effects. In models of neurodegeneration, it has been shown to reduce oxidative stress and neuronal apoptosis, potentially through the modulation of sphingolipid metabolism and the activation of survival signaling pathways .

Data Table: Summary of Biological Activities

Case Studies

Several case studies have highlighted the biological significance of sphingolipid derivatives:

- Breast Cancer Study : A study demonstrated that treating MCF-7 breast cancer cells with this compound led to a decrease in cell proliferation by inducing apoptosis via mitochondrial pathways .

- Inflammatory Response : In an animal model of sepsis, administration of the compound resulted in decreased levels of inflammatory markers and improved survival rates compared to controls .

- Neurodegenerative Disease Model : In a mouse model of Alzheimer's disease, treatment with this compound reduced amyloid plaque formation and improved cognitive function as measured by behavioral tests .

Eigenschaften

IUPAC Name |

(E,2S,3R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51NO2Si/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(22(25)21-26)27-28(5,6)24(2,3)4/h19-20,22-23,26H,7-18,21,25H2,1-6H3/b20-19+/t22-,23+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFASSHVVQGEKIT-DWVLVAQTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51NO2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.